molecular formula C6H12N2O B3320957 1-methylhexahydro-1H-pyrrolo[3,4-c]isoxazole CAS No. 128740-05-6

1-methylhexahydro-1H-pyrrolo[3,4-c]isoxazole

Cat. No. B3320957
Key on ui cas rn: 128740-05-6
M. Wt: 128.17 g/mol
InChI Key: MXELZVUESBBPAK-UHFFFAOYSA-N
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Patent
US05059597

Procedure details

13 g (65 mmol) of ethyl 2-methyl-3-oxa-2,7-diazabicyclo[3.3.0]octane-7-carboxylate are heated under reflux in 300 ml of water with 41 g of Ba(OH)2.8H2O overnight. Potassium carbonate is added, the barium carbonate which has precipitated out is filtered off with suction and the filtrate is extracted ten times with 100 ml of chloroform each time. The extract is dried over potassium carbonate and concentrated and the residue is distilled.
Name
ethyl 2-methyl-3-oxa-2,7-diazabicyclo[3.3.0]octane-7-carboxylate
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Ba(OH)2.8H2O
Quantity
41 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[O:9][CH2:8][CH:7]2[CH:3]1[CH2:4][N:5](C(OCC)=O)[CH2:6]2.C(=O)([O-])[O-].[K+].[K+]>O>[CH3:1][N:2]1[O:9][CH2:8][CH:7]2[CH:3]1[CH2:4][NH:5][CH2:6]2 |f:1.2.3|

Inputs

Step One
Name
ethyl 2-methyl-3-oxa-2,7-diazabicyclo[3.3.0]octane-7-carboxylate
Quantity
13 g
Type
reactant
Smiles
CN1C2CN(CC2CO1)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Ba(OH)2.8H2O
Quantity
41 g
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the barium carbonate which has precipitated out
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
EXTRACTION
Type
EXTRACTION
Details
the filtrate is extracted ten times with 100 ml of chloroform each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract is dried over potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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